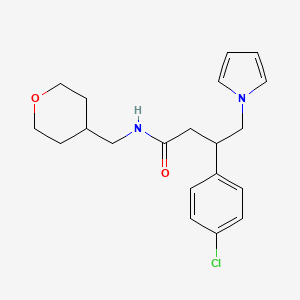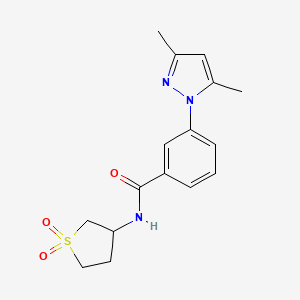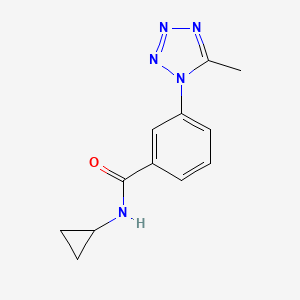
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrrole ring, and a tetrahydropyran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Pyrrole Ring Introduction: The intermediate is then subjected to a condensation reaction with pyrrole under acidic conditions to introduce the pyrrole ring.
Butanamide Formation: The resulting compound is further reacted with butanoyl chloride in the presence of a base to form the butanamide structure.
Tetrahydropyranylmethyl Group Addition: Finally, the compound is reacted with tetrahydropyran-4-ylmethyl chloride under basic conditions to introduce the tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the butanamide moiety.
Substitution: Various substituted derivatives of the chlorophenyl group.
科学的研究の応用
Chemistry
In chemistry, 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its activity against various biological targets, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide: Lacks the tetrahydropyran moiety.
4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: Lacks the chlorophenyl group.
3-(4-chlorophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: Lacks the pyrrole ring.
Uniqueness
The presence of all three functional groups (chlorophenyl, pyrrole, and tetrahydropyran) in 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide makes it unique. This combination of groups provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H25ClN2O2 |
|---|---|
分子量 |
360.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-(oxan-4-ylmethyl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C20H25ClN2O2/c21-19-5-3-17(4-6-19)18(15-23-9-1-2-10-23)13-20(24)22-14-16-7-11-25-12-8-16/h1-6,9-10,16,18H,7-8,11-15H2,(H,22,24) |
InChIキー |
HNBBZECMMDGLJM-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1CNC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12159701.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)


![2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12159737.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159739.png)

![N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12159743.png)
![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12159746.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159749.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12159750.png)

![1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159761.png)
